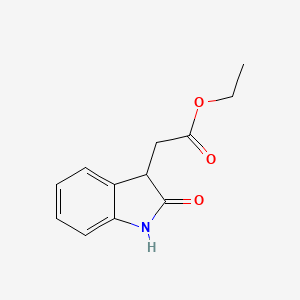

ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate

Description

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate is a 2,3-disubstituted indole derivative characterized by a bicyclic indole scaffold with a 2-oxo group and an ethyl ester moiety at the 3-position. Indole derivatives are renowned for their prevalence in pharmaceuticals and natural products, with over 200 derivatives in clinical use or trials . This compound belongs to the broader class of 2-aroyl indole-3-acetic acid derivatives, which have shown promise as pro-drugs for anticancer and antitumor activities due to their ability to modulate cellular pathways . Its synthesis typically involves condensation reactions or functionalization of indole precursors, as exemplified by methods involving acetic acid reflux with sodium acetate and substituted aldehydes .

The ethyl ester group enhances lipophilicity, influencing membrane permeability and metabolic stability. These features make it a versatile intermediate for further derivatization in medicinal chemistry .

Properties

IUPAC Name |

ethyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-11(14)7-9-8-5-3-4-6-10(8)13-12(9)15/h3-6,9H,2,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKECAHDYNXXONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Research indicates that derivatives of 2,3-dihydroindoles, including ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate, exhibit promising neuroprotective effects. These compounds are being investigated for their potential to treat central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve antioxidant properties that help mitigate oxidative stress in neuronal cells .

Antioxidant Activity

The compound has been shown to possess significant antioxidant activity, which is crucial in preventing cellular damage caused by free radicals. This property is particularly relevant in the development of treatments for diseases where oxidative stress plays a critical role .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The compound can undergo multiple reactions to yield new derivatives with enhanced pharmacological properties.

Synthesis Techniques

Common methods for synthesizing this compound include:

- Condensation Reactions: The reaction of isatins with cyanoacetic acid under basic conditions leads to the formation of ethyl 2,3-dihydro-2-oxo-1H-indole derivatives .

- Palladium-Catalyzed Reactions: These methods allow for selective hydrogenation and functionalization of the indole ring, facilitating the creation of complex molecular architectures .

Case Study 1: Neuroprotective Effects

A study published in MDPI explored the synthesis of various 2,3-dihydroindole derivatives and evaluated their neuroprotective properties. The results indicated that certain derivatives exhibited significant protective effects against neuronal cell death induced by oxidative stress .

Case Study 2: Antioxidant Activity

Another research article highlighted the antioxidant capabilities of this compound. The study demonstrated that this compound could scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. Ethyl Esters : The methyl analog () exhibits higher solubility in polar solvents due to reduced steric hindrance, whereas the ethyl ester in the parent compound offers greater lipophilicity, favoring blood-brain barrier penetration . Methyl esters generally hydrolyze faster in vivo, which may limit their utility as pro-drugs compared to ethyl esters .

Substituent Effects

- Cyano Group (): The introduction of a cyano group at the 2-position increases electron-withdrawing effects, stabilizing the indole ring and altering reactivity.

- Fluoro Substitution () : The 4-fluoro derivative demonstrates enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets, attributed to fluorine’s electronegativity and small atomic radius .

Functional Group Additions

- 3-Hydroxy Group (): The hydroxyl group introduces a hydrogen-bond donor site, improving aqueous solubility and interaction with polar residues in biological targets. However, it may also increase susceptibility to oxidative degradation .

Biological Activity

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of indole derivatives with acetic anhydride or acetyl chloride. Various methods have been reported, including reactions with different reagents under reflux conditions. For example, one study utilized diethyl(pyrrolidinomethyl)phosphonate in the presence of sodium ethoxide to yield the desired compound with good purity and yield .

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

1. Antioxidant Properties

Research indicates that derivatives of indole compounds possess potent antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in reducing oxidative stress and preventing cellular damage .

2. Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of 2,3-dihydroindoles. This compound has been shown to protect neuronal cells from apoptosis induced by various neurotoxic agents. This activity is believed to be mediated through its interaction with melatonin receptors, which are involved in neuroprotection .

3. Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. Molecular docking studies suggest that its mechanism may involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair .

4. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Research Findings and Case Studies

A summary of key research findings related to this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Mannich base reactions or condensation of substituted indoles with acetic acid derivatives. For example, 2,3-dihydro-2-oxo-indole derivatives are often prepared by reacting 3-substituted indoles with α-keto acids or esters in the presence of formaldehyde under reflux conditions (e.g., acetic acid as solvent, 3–5 hours) . Optimization involves adjusting stoichiometry, temperature, and catalyst selection. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental analysis to confirm empirical formula.

- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxindole moiety, ester C–O at ~1250 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent positions (e.g., indole protons at δ 6.8–7.5 ppm, ester methyl at δ 1.2–1.4 ppm) .

- Mass spectrometry (EI/ESI) to confirm molecular ion peaks and fragmentation patterns.

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for space-group determination and SHELXL for refinement . Key steps:

- Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Collect data at low temperature (90–100 K) to minimize thermal motion .

- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and vibrational properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to model:

- Electrostatic potential surfaces for reactivity hotspots .

- Vibrational spectra (IR/Raman) compared to experimental data to assign modes (e.g., C=O stretching, indole ring vibrations) .

- Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions and stability.

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Dynamic effects : NMR may show averaged conformations, while SCXRD captures static structures. Use variable-temperature NMR to probe conformational flexibility .

- Polymorphism : Crystallize under different solvents (e.g., DMSO vs. acetonitrile) to identify polymorphs that may explain spectral discrepancies .

- Quantum crystallography : Combine XRD data with DFT to refine electron-density maps and validate bond lengths/angles .

Q. How can reaction engineering principles improve the scalability of synthesizing this compound?

- Methodological Answer : Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) :

- Use microreactors for enhanced heat/mass transfer to minimize side reactions (e.g., ester hydrolysis).

- Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Optimize solvent recovery via membrane separation technologies (CRDC RDF2050104) .

Q. What are the mechanistic insights into the bioactivity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or oxidoreductases).

- Validate with enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometry).

- Synthesize analogs with modified substituents (e.g., halogenation at C4/C5) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.